molecular formula C11H11N3O2 B8596451 methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate

methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate

Cat. No. B8596451
M. Wt: 217.22 g/mol
InChI Key: CCMIZTCSMPXFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-8-4-5-9(14-7-3-6-12-14)10(13-8)11(15)16-2/h3-7H,1-2H3

InChI Key

CCMIZTCSMPXFPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2C=CC=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMF (1.5 ml) was added to a mixture of methyl 3-iodo-6-methyl-2-pyridinecarboxylate D36 (200 mg), 1H-pyrazole (98 mg, 1.444 mmol), (1R,2R)—N,N-dimethyl-1,2-cyclohexanediamine (20.54 mg, 0.144 mmol), bis(copper(I) trifluoromethanesulfonate), benzene complex (18.17 mg, 0.036 mmol) and cesium carbonate (470 mg, 1.444 mmol) in a screw-topped vial. The mixture was degassed via 3 vacuum/nitrogen cycles and heated with shaking to 120° C. for 1 hour. The reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in water/MeOH (1:1, 3 ml) and acidified to pH=2 by addition of 4 M HCl solution. The resulting mixture was evaporated to dryness under reduced pressure then the residue was triturated with DCM/MeOH (3:1, 20 ml). The mixture was filtered washing with more DCM/MeOH (3:1, 5 ml). The filtrate was treated with TMS-diazomethane solution (2 M in hexanes, 2 ml, 4 mmol) to re-esterify the acid. The reaction mixture was evaporated under reduced pressure and the residue was purified twice by flash chromatography on silica gel (Biotage Snap 10 g column, EtOAc/Cy from 20/80 to 50/50 and then Biotage KP-NH Snap 11 g column, EtOAc/DCM isocratic 1/99) to give the title compound D37 (107 mg) as a colourless gum.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
20.54 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bis(copper(I) trifluoromethanesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
470 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six

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